molecular formula C15H20O B2745596 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran CAS No. 497820-22-1

6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran

Cat. No. B2745596
CAS RN: 497820-22-1
M. Wt: 216.324
InChI Key: XIOOYALQQNYIFZ-UHFFFAOYSA-N
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Description

The compound “6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran” belongs to the class of organic compounds known as tetrahydropyrans. Tetrahydropyrans are compounds containing a pyran ring which bears four hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered pyran ring, which is a heterocyclic ring consisting of five carbon atoms and one oxygen atom. The ring would be substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and a propenyl group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl and propenyl groups could potentially increase the compound’s hydrophobicity .

Scientific Research Applications

Prins Cyclization and Heterogeneous Catalysts

Tetrahydropyrans are essential for synthesizing biologically active compounds with various therapeutic activities, including analgesic, anti-inflammatory, and cytotoxic effects. The Prins cyclization of homoallylic alcohol with simple aldehydes, employing heterogeneous catalysts like Ce-MCM-41, has proven effective in synthesizing desired tetrahydropyran frameworks. This method showcases the versatility of tetrahydropyrans in medicinal chemistry and drug synthesis (Štekrová et al., 2015).

Photochemical and Redox Properties

2H-pyrano[3,2-c]chromen-5-one derivatives, characterized by their photochromic and redox properties, have been synthesized and studied for their potential applications in materials science and photopharmacology. The structural modification of these compounds affects their photochemical behavior, indicating the potential for developing photo-responsive materials and drugs (Huang et al., 2007).

Stereoselective Synthesis

The stereochemistry of Grignard reactions on conformationally mobile δ-keto esters, including tetrahydropyran derivatives, highlights the importance of solvent and reactant changes in synthesizing chiral compounds. These findings are crucial for developing stereoselective synthetic routes in organic chemistry, impacting pharmaceutical synthesis and the creation of biologically active molecules (Colantoni et al., 1978).

Molecular Interactions and Structural Analysis

The study of molecular interactions, such as hydrogen bonding in pyran derivatives, contributes to our understanding of crystal engineering and molecular design. These insights are invaluable for designing compounds with specific physicochemical properties and for the development of new materials (Vishnupriya et al., 2013).

Synthesis of Complex Structures

The diversity-oriented synthesis of substituted tetrahydropyrans through oxidative C-H bond activation and click chemistry exemplifies the use of tetrahydropyrans in creating complex molecular architectures. This approach facilitates the rapid synthesis of a wide array of structurally diverse compounds for biological screening, underscoring the role of tetrahydropyrans in drug discovery and chemical biology (Zaware et al., 2011).

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or material science. Further studies could also focus on optimizing its synthesis and improving its yield .

properties

IUPAC Name

6-methyl-2-phenyl-3-prop-1-en-2-yloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)14-10-9-12(3)16-15(14)13-7-5-4-6-8-13/h4-8,12,14-15H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOOYALQQNYIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(O1)C2=CC=CC=C2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran

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